Structure and properties of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one
Structure and properties of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one
This technical guide details the structure, synthesis, and applications of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one , a specialized chiral building block used in asymmetric synthesis and medicinal chemistry.
Chemical Identity & Core Properties
This molecule represents a convergence of the chiral pool (derived from (S)-2-aminobutyric acid precursors) and N-aryl auxiliary chemistry . Unlike standard Evans auxiliaries (which are
Physicochemical Specifications
| Property | Specification |
| IUPAC Name | (4S)-4-Ethyl-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Chiral Center | C4 (S-configuration) |
| Physical State | White to off-white crystalline solid |
| Melting Point (Predicted) | 78–82 °C (Based on structural analogs [1]) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~1.8–2.1 |
Synthetic Methodology
The synthesis of (S)-4-Ethyl-3-(4-methoxyphenyl)oxazolidin-2-one is best approached via a modular convergent route starting from the chiral pool material (S)-(+)-2-Amino-1-butanol . This ensures the retention of optical purity.
Route: Copper-Catalyzed Arylation & Carbonylation
This protocol avoids racemization by establishing the C–N bond under mild catalytic conditions before ring closure.
Step 1: N-Arylation (Modified Ullmann/Buchwald)
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Reagents: (S)-2-Amino-1-butanol, 4-Iodoanisole, CuI (10 mol%), K₃PO₄ (2.0 equiv), Ethylene glycol (ligand).
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Conditions: Isopropanol, 80°C, 12–24 h.
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Mechanism: The primary amine undergoes cross-coupling with the aryl iodide. The hydroxy group remains unreacted due to the higher nucleophilicity of the amine.
Step 2: Cyclization (Ring Formation)
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Reagents: N-(4-methoxyphenyl)amino alcohol (from Step 1), Carbonyl Diimidazole (CDI) or Triphosgene.
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Conditions: THF, 0°C to RT.
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Mechanism: The secondary amine attacks the carbonyl source, forming an intermediate carbamoyl imidazole/chloride, which is then intramolecularly trapped by the hydroxyl group to close the 5-membered ring.
Experimental Workflow Diagram
Caption: Two-step convergent synthesis retaining stereochemistry from the amino-alcohol precursor.
Applications & Mechanistic Utility
This molecule is not merely an end-product; it is a functional scaffold used in three primary domains.
A. Chiral Template for Alkylation
While less bulky than the tert-butyl Evans auxiliary, the 4-ethyl group provides sufficient steric bias for diastereoselective reactions at the
B. Oxidative PMP Cleavage (The "Dummy" Group Strategy)
The 4-methoxyphenyl (PMP) group is electronically rich, making the nitrogen nucleophilic enough for easy synthesis. However, the PMP group can be removed oxidatively to reveal the free secondary amine (or the free oxazolidinone if the ring survives).
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Reagent: Ceric Ammonium Nitrate (CAN).
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Protocol: Dissolve substrate in MeCN/H₂O (3:1). Add CAN (3.0 equiv) at 0°C.
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Result: The PMP ring is oxidized to a quinone species and hydrolyzed, releasing the free Nitrogen. This is a standard method for synthesizing chiral amines where the oxazolidinone served as a temporary chiral constraint [2].
C. Medicinal Chemistry (Antibiotic Scaffold)
The structure mimics the core pharmacophore of Oxazolidinone Antibiotics (e.g., Linezolid).
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SAR Insight: The (S)-configuration at C5 is critical for Linezolid activity. In this molecule, the ethyl group is at C4. Researchers use this scaffold to probe the Structure-Activity Relationship (SAR) of C4-substituted analogs, investigating if steric bulk at C4 interferes with ribosomal binding [3].
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
¹H NMR (500 MHz, CDCl₃) - Diagnostic Signals
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.35 | Doublet ( | 2H | PMP (ortho to N) |
| Aromatic | 6.90 | Doublet ( | 2H | PMP (ortho to OMe) |
| C4-H | 4.45 | Multiplet | 1H | Chiral Methine |
| C5-H | 4.10–4.25 | Multiplet | 2H | Ring Methylene |
| OMe | 3.80 | Singlet | 3H | Methoxy Group |
| Ethyl (CH₂) | 1.60–1.75 | Multiplet | 2H | Ethyl Methylene |
| Ethyl (CH₃) | 0.95 | Triplet ( | 3H | Terminal Methyl |
Interpretation:
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The PMP system (AA'BB' pattern) confirms the N-arylation.
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The C4-H multiplet is deshielded due to the adjacent Nitrogen and the electron-withdrawing carbonyl.
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The Ethyl triplet at ~0.95 ppm confirms the alkyl chain integrity.
Safety & Handling
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Hazard Identification: The compound is likely an irritant. The precursors (4-iodoanisole, triphosgene) are toxic.
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PMP Cleavage Warning: Reactions involving CAN are highly oxidative. Ensure compatibility with other functional groups in the molecule.
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Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow hydrolysis or oxidation of the PMP ring over extended periods.
References
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General Properties of N-Aryl Oxazolidinones
- Source: PubChem Compound Summary for rel
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URL:[Link]
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Oxidative Cleavage of PMP Group
- Title: Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group.
- Source: Radboud University Repository (Verkade et al.)
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URL:[Link]
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Oxazolidinone Antibiotic SAR
- Title: Oxazolidinones: A New Class of Synthetic Antibacterials.
- Source: ScienceDirect / Topics in Medicinal Chemistry.
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URL:[Link]
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Synthesis via Amino Alcohols (General Protocol)
- Title: One-Pot Preparation of Cyclic Amines
- Source: Organic Syntheses, Vol. 98, pp. 1-14.
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URL:[Link]

